(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride
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Description
(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride is a useful research compound. Its molecular formula is C20H18ClFN4OS2 and its molecular weight is 448.96. The purity is usually 95%.
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Biological Activity
The compound (E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride is a novel synthetic organic molecule with potential biological activity. This compound integrates various pharmacophores, including an imidazole ring, a benzothiazole moiety, and a thiophene unit, which are known for their diverse biological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
Key Properties:
Property | Value |
---|---|
Molecular Formula | C16H17ClFN3OS |
Molecular Weight | 357.44 g/mol |
CAS Number | Not available |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various signaling pathways. The imidazole ring can coordinate with metal ions, enhancing its binding affinity to target proteins. The fluorine atom in the benzothiazole moiety may improve metabolic stability and bioavailability, while the thiophene unit contributes to the overall electronic properties of the molecule.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of similar compounds featuring imidazole and benzothiazole structures. For instance, compounds with these moieties have demonstrated significant activity against Mycobacterium tuberculosis and other pathogenic bacteria. The incorporation of electron-withdrawing groups like fluorine has been shown to enhance antibacterial efficacy due to increased lipophilicity and improved penetration through bacterial membranes .
Anticancer Activity
The compound's potential as an anticancer agent has been explored through various in vitro assays. For example, derivatives of benzothiazole have shown promising results against leukemia cell lines, indicating that modifications in the structure can lead to enhanced cytotoxic effects. Compounds with similar frameworks have exhibited IC50 values in the low micromolar range against several cancer cell lines, suggesting that this compound may also possess significant anticancer properties .
Cytotoxicity Studies
Cytotoxicity assessments using mammalian cell lines (e.g., HepG2 liver cancer cells) are crucial for evaluating the safety profile of new compounds. Preliminary data suggest that while some derivatives exhibit low cytotoxicity at therapeutic concentrations, further studies are required to establish a comprehensive safety profile for this compound .
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of compounds related to this structure:
- Antitubercular Activity : A series of benzothiazole–urea hybrids were synthesized and evaluated for their antitubercular activity. Some compounds demonstrated MIC values below 10 µM against M. tuberculosis, indicating strong potential for further development .
- Antitumor Activity : Benzothiazole derivatives were tested against various cancer cell lines, showing significant inhibition of cell growth at concentrations as low as 12 µM. These findings highlight the importance of structural modifications in enhancing biological activity .
- Cytotoxicity Assessment : Compounds derived from thiazole scaffolds showed minimal cytotoxic effects on normal human cells while maintaining efficacy against cancerous cells, underscoring their therapeutic potential .
Properties
IUPAC Name |
(E)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)-3-thiophen-2-ylprop-2-enamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4OS2.ClH/c21-15-4-6-17-18(13-15)28-20(23-17)25(10-2-9-24-11-8-22-14-24)19(26)7-5-16-3-1-12-27-16;/h1,3-8,11-14H,2,9-10H2;1H/b7-5+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJWLGXASJFPAQ-GZOLSCHFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)N(CCCN2C=CN=C2)C3=NC4=C(S3)C=C(C=C4)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)N(CCCN2C=CN=C2)C3=NC4=C(S3)C=C(C=C4)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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